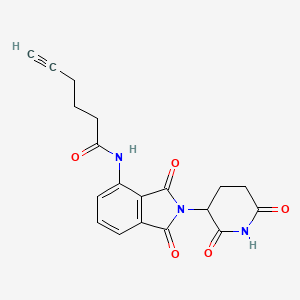

Pomalidomide-CO-C3-alkyne

Description

Pomalidomide-CO-C3-alkyne is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) approved for treating multiple myeloma and other hematologic malignancies. The compound features a pomalidomide core linked via an amide bond (CO) to a three-carbon (C3) alkyl chain terminating in an alkyne functional group. This structural modification serves as a chemical handle for bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling conjugation to azide-bearing molecules such as E3 ubiquitin ligase ligands or fluorescent probes.

Pomalidomide itself binds cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, inducing proteasomal degradation of specific substrates like IKZF1/2. The C3-alkyne linker in this compound retains this CRBN-binding activity while providing modularity for constructing proteolysis-targeting chimeras (PROTACs) or bifunctional degraders. Its design balances steric accessibility and linker flexibility, critical for maintaining target engagement and cellular permeability.

Properties

Molecular Formula |

C19H17N3O5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hex-5-ynamide |

InChI |

InChI=1S/C19H17N3O5/c1-2-3-4-8-14(23)20-12-7-5-6-11-16(12)19(27)22(18(11)26)13-9-10-15(24)21-17(13)25/h1,5-7,13H,3-4,8-10H2,(H,20,23)(H,21,24,25) |

InChI Key |

LSVPHOZMNCJOHR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-CO-C3-alkyne typically involves multiple steps. One common method includes the reaction of pomalidomide with a PEGylated crosslinker containing an alkyne group. This reaction is facilitated by the use of coupling agents and suitable solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The overall yield for such processes can range from 38% to 47% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-C3-alkyne can undergo various chemical reactions, including:

Oxidation: This reaction can modify the alkyne group, potentially forming epoxides or other oxidized products.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The alkyne group can participate in click chemistry reactions, forming triazoles when reacted with azides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for click chemistry reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with azides will yield triazole derivatives, which are useful in various biochemical applications .

Scientific Research Applications

Pomalidomide-CO-C3-alkyne has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Employed in the development of PROTACs for targeted protein degradation.

Medicine: Investigated for its potential in treating various cancers, including multiple myeloma.

Industry: Utilized in the production of high-throughput screening assays for drug discovery.

Mechanism of Action

Pomalidomide-CO-C3-alkyne exerts its effects primarily through its role in targeted protein degradation. The compound recruits the E3 ligase Cereblon, which tags target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for its antineoplastic activity, particularly in multiple myeloma .

Comparison with Similar Compounds

Key Observations

Terminal Group Reactivity: The alkyne group in this compound enables selective conjugation via click chemistry, distinguishing it from carboxyl-terminated analogs (e.g., Pomalidomide-amido-C3-COOH) optimized for carbodiimide-mediated couplings. Amino-terminated derivatives (e.g., Thalidomide-O-amido-C3-NH2 TFA) prioritize solubility and ionic interactions but lack the bioorthogonal versatility of alkynes.

Linker Length and Flexibility :

- Shorter C3 linkers (vs. C5 in Thalidomide-NH-C5-NH2 HCl) reduce steric hindrance, enhancing target degradation efficiency in PROTACs. However, C5 linkers may improve solubility and spacer flexibility for membrane-permeable constructs.

AHPC-core compounds (e.g., (S,R,S)-AHPC-Me-C5-COOH) bypass CRBN binding entirely, enabling degradation of non-IMiD-responsive targets.

Solubility and Stability: Salt forms (e.g., TFA or HCl salts in amino-terminated derivatives) enhance aqueous solubility, whereas alkynes may require co-solvents (e.g., DMSO) for handling.

Research Findings and Limitations

- PROTAC Performance : In vitro studies suggest that this compound-based PROTACs achieve submicromolar DC50 values for targets like BRD4, outperforming thalidomide-linked analogs but requiring optimization of linker chemistry for in vivo stability.

- Click Chemistry Utility : The alkyne group facilitates rapid, high-yield conjugation to azide-modified payloads (e.g., fluorescent tags), validated in live-cell imaging and pull-down assays.

Limitations

- Direct comparative data on degradation efficiency or pharmacokinetics among these analogs remain scarce in public literature.

- Structural inferences are based on commercial catalog entries () and general IMiD design principles rather than peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.